molecular formula C15H20N4O2 B7438834 N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide

N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide

Cat. No. B7438834
M. Wt: 288.34 g/mol
InChI Key: DQMNTAPCWIXZRO-UHFFFAOYSA-N
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Description

N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anticancer agent. DMXAA was first identified in the late 1990s, and since then, numerous studies have been conducted to investigate its synthesis, mechanism of action, and potential clinical applications.

Mechanism of Action

The exact mechanism of action of N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to work by activating the immune system and inducing tumor necrosis. This compound has been shown to stimulate the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha), which can lead to the destruction of tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to induce tumor necrosis, this compound has been shown to increase the permeability of blood vessels in tumors, which can enhance the delivery of chemotherapy drugs. This compound has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.

Advantages and Limitations for Lab Experiments

One advantage of N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide is that it has been extensively studied in preclinical models, and its mechanism of action is relatively well understood. However, one limitation is that it has not yet been approved for clinical use, and more research is needed to fully understand its potential as an anticancer agent.

Future Directions

There are a number of future directions for research on N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide. One area of interest is the development of new synthetic methods for this compound that could improve its yield and purity. Another area of interest is the development of new formulations of this compound that could improve its bioavailability and efficacy. Finally, there is a need for more clinical studies to determine the safety and effectiveness of this compound in human patients.

Synthesis Methods

N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-amino-N-methylaniline with ethyl 2-bromoacetate, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 2-amino-N-methylaniline with ethyl 2-chloroacetate, followed by cyclization with hydrazine hydrate. Both methods result in the formation of this compound.

Scientific Research Applications

N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, breast, and colon cancers. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in combination treatments.

properties

IUPAC Name

N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-17(12-7-5-4-6-8-12)9-10-18(2)15(21)13-11-14(20)16-19(13)3/h4-8,11H,9-10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMNTAPCWIXZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N1)C(=O)N(C)CCN(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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